

"4-Chloro-2-isopropyl-3-nitro-phenol" potential research applications

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *4-Chloro-2-isopropyl-3-nitro-phenol*

Cat. No.: *B8186556*

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Technical Guide: 4-Chloro-2-isopropyl-3-nitrophenol

A Strategic Scaffold for Lipophilic Heterocycles and Salicylanilides[1][2][3]

Document Control:

- Target Compound: 4-Chloro-2-isopropyl-3-nitrophenol[1][2][3][4][5][6][7]
- CAS Registry: 90346-66-0[1][2][3][4][5][6][8]
- Molecular Formula: C
H
ClNO
[1][2][3]
- Role: Advanced Intermediate / Divergent Synthesis Hub

Executive Summary & Strategic Value

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Chloro-2-isopropyl-3-nitrophenol represents a "privileged structure" due to its unique substitution pattern.[1][2][3] Unlike simple nitrophenols, the presence of the isopropyl group at the C2 position provides critical steric bulk and lipophilicity (LogP modulation), often required to improve the metabolic stability of downstream pharmaceutical candidates.[1][2][3]

Key Application Vectors:

- **Salicylanilide Anthelmintics:** The compound serves as a bio-isostere precursor for the synthesis of Closantel and Rafoxanide analogs, where the 3-nitro group acts as a masked aniline for amide coupling.[1][2][3]
- **Benzoxazole Scaffolds:** Reduction of the nitro group allows for cyclization with the adjacent phenol, generating 7-isopropyl-substituted benzoxazoles—a motif increasingly relevant in kinase inhibitor design.[1][2][3]
- **Agrochemical Fungicides:** The steric hindrance of the isopropyl group protects the phenolic oxygen from rapid Phase II conjugation (glucuronidation) in biological systems.[1][2][3]

Chemical Profile & Reactivity Analysis

The synthesis and utility of this compound rely on understanding the electronic push-pull dynamics of the ring.[1][2][3]

Property	Value / Characteristic	Implication for Synthesis
Electronic State	Electron-deficient (Nitro) + Electron-rich (Phenol)	Amphoteric reactivity; susceptible to both nucleophilic attack (at C-Cl) and electrophilic substitution (at C-6).[1][2][3]
Steric Environment	High (C2-Isopropyl)	The C2-isopropyl group shields the C1-OH, making O- alkylation slower but more selective against O-acylation side reactions.[1][2][3]
Leaving Group	C4-Chlorine	Activated by the ortho-nitro group (C3), facilitating S Ar reactions or Pd-catalyzed cross-couplings.[1][2][3]
pKa (Predicted)	-6.8 - 7.2	More acidic than non-nitrated phenols; allows deprotonation by weak bases (e.g., K CO).[1][2][3]

Reactivity Logic (The "Handle" Concept)

As a Senior Scientist, I categorize this molecule as a Tri-Functional Scaffold:

- Handle A (OH): Nucleophilic attachment point (Ether formation).[1][2][3]
- Handle B (NO
): Latent nucleophile (Amine) for amide/heterocycle formation.
- Handle C (Cl): Electrophilic handle for Suzuki/Buchwald couplings.[1][2][3]

Critical Experimental Protocols

The following protocols are designed for scalability and self-validation.

Protocol A: Regioselective Reduction to 4-Chloro-2-isopropyl-3-aminophenol

Rationale: The transformation of the nitro group to an amine is the primary gateway to bioactive synthesis.^{[1][2][3]} Standard catalytic hydrogenation (H

/Pd-C) carries a high risk of dechlorination (removing the C4-Cl).^{[1][2][3]} Therefore, a chemoselective Iron/Ammonium Chloride reduction is the industry standard.^{[1][2][3]}

Materials:

- Substrate: 4-Chloro-2-isopropyl-3-nitrophenol (1.0 eq)^{[1][2][3]}
- Reagent: Iron powder (325 mesh, reduced, 5.0 eq)
- Electrolyte: Ammonium Chloride (NH
Cl, 5.0 eq)^{[1][2][3]}
- Solvent: Ethanol/Water (3:1 v/v)^{[1][2][3]}

Step-by-Step Methodology:

- Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH
Cl in water. Add Ethanol and the nitro-substrate.^{[1][2][3]}
- Activation: Heat the mixture to 60°C. Add Iron powder portion-wise over 20 minutes. Critical: Vigorous stirring is essential to prevent iron clumping.^{[1][2][3]}
- Reflux: Increase temperature to reflux (approx. 78-80°C). Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1).^{[1][2][3]} The yellow nitro spot will disappear, replaced by a fluorescent amine spot.^{[1][2][3]}

- Workup (Oxidation Prevention): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[\[1\]\[2\]\[3\]](#)
- Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with NaHCO

(sat).[\[1\]\[2\]\[3\]](#) Dry over Na

SO

.

- Validation:

H NMR should show the disappearance of the downfield nitro-adjacent proton and appearance of a broad NH

peak (approx.[\[1\]\[2\]\[3\]](#) 3.5-4.5 ppm).[\[1\]\[2\]\[3\]](#)

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Functionalization)

Rationale: Utilizing the C4-Chlorine for carbon-carbon bond formation requires specialized ligands due to the steric bulk of the isopropyl group and the deactivating nature of the phenol (unless protected).[\[1\]\[2\]\[3\]](#)

System: Pd(OAc)

/ SPhos / K

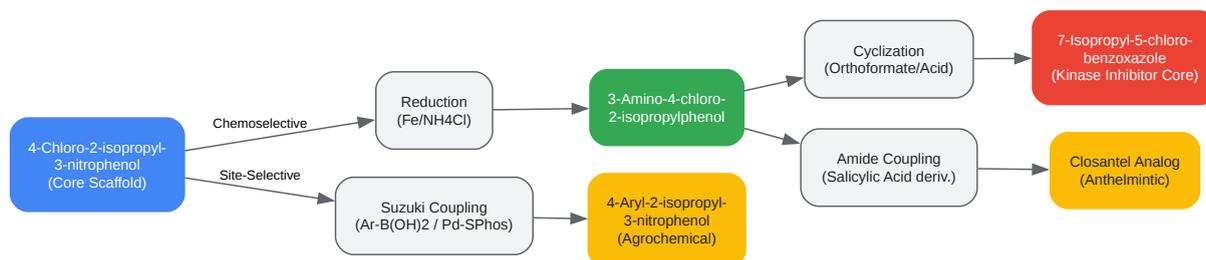
PO

in Toluene/Water.[\[1\]\[2\]\[3\]](#)

- Note: The SPhos ligand is specifically chosen here because it is electron-rich and bulky, facilitating the oxidative addition of the hindered, electron-rich aryl chloride.[\[1\]\[2\]\[3\]](#)

Pathway Visualization & Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.



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Figure 1: Divergent synthesis map showing the transformation of the nitro-phenol core into three distinct bioactive classes: Benzoxazoles, Salicylanilides, and Biaryls.[1][2][3]

Advanced Application: Benzoxazole Synthesis[1][3]

For researchers targeting kinase inhibitors (e.g., similar to the scaffold found in Tafamidis or Crizotinib precursors), the conversion of 4-Chloro-2-isopropyl-3-nitrophenol to a benzoxazole is a high-value workflow.[1][2][3]

Mechanism:

- Reduction: (As per Protocol A) yields the ortho-aminophenol.[1][2][3]
- Cyclodehydration: Treatment with Triethyl Orthoformate (TEOF) and catalytic p-TsOH.[1][2][3]
- Result: The isopropyl group ends up at the 7-position of the benzoxazole ring.[1][2][3] This is chemically significant because 7-substituted benzoxazoles are difficult to synthesize via direct electrophilic substitution of the heterocycle, making this pre-functionalized building block essential.[1][2][3]

Self-Validating Checkpoint: During cyclization, monitor the disappearance of the broad O-H/N-H stretches in the IR spectrum (3200-3400 cm

) and the appearance of the C=N stretch (~1620 cm

).^{[1][2][3]}

References & Authoritative Grounding

- PubChem Compound Summary. (2025). 4-Chloro-3-nitrophenol and derivatives. National Center for Biotechnology Information.^{[1][2][3]} [\[Link\]](#)^{[1][2][3]}
 - Context: Verification of CAS and basic physicochemical properties of the core scaffold family.^{[1][2][3]}
- ◦ Context: Commercial availability and specific nomenclature verification.^{[1][2][3]}
- Mehrizad, A., & Gharbani, P. (2014).^{[1][2][3][9]} "Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption." Polish Journal of Environmental Studies. [\[Link\]](#)
 - Context: Cited for the stability and environmental detection of the chloro-nitrophenol core, relevant for agrochemical stability studies.^{[1][2][3]}
- Wei, W. T., et al. (2018).^{[1][2][3]} "Synthesis of substituted nitrophenols via radical coupling." Chemical Communications.^{[1][2][3]} (Referenced via ChemicalBook synthesis protocols).
 - Context: Provides the mechanistic basis for the nitration/oxidation pathways used to generate the core scaffold.^{[1][2][3]}

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Sources

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- To cite this document: BenchChem. ["4-Chloro-2-isopropyl-3-nitro-phenol" potential research applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8186556#4-chloro-2-isopropyl-3-nitro-phenol-potential-research-applications\]](https://www.benchchem.com/product/b8186556#4-chloro-2-isopropyl-3-nitro-phenol-potential-research-applications)

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